6-amino-1-(2-morpholin-4-ylethyl)pyrimidine-2,4(1H,3H)-dione 6-amino-1-(2-morpholin-4-ylethyl)pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 924834-96-8
VCID: VC4382182
InChI: InChI=1S/C10H16N4O3/c11-8-7-9(15)12-10(16)14(8)2-1-13-3-5-17-6-4-13/h7H,1-6,11H2,(H,12,15,16)
SMILES: C1COCCN1CCN2C(=CC(=O)NC2=O)N
Molecular Formula: C10H16N4O3
Molecular Weight: 240.263

6-amino-1-(2-morpholin-4-ylethyl)pyrimidine-2,4(1H,3H)-dione

CAS No.: 924834-96-8

Cat. No.: VC4382182

Molecular Formula: C10H16N4O3

Molecular Weight: 240.263

* For research use only. Not for human or veterinary use.

6-amino-1-(2-morpholin-4-ylethyl)pyrimidine-2,4(1H,3H)-dione - 924834-96-8

Specification

CAS No. 924834-96-8
Molecular Formula C10H16N4O3
Molecular Weight 240.263
IUPAC Name 6-amino-1-(2-morpholin-4-ylethyl)pyrimidine-2,4-dione
Standard InChI InChI=1S/C10H16N4O3/c11-8-7-9(15)12-10(16)14(8)2-1-13-3-5-17-6-4-13/h7H,1-6,11H2,(H,12,15,16)
Standard InChI Key QDQSMKLZQUKEDL-UHFFFAOYSA-N
SMILES C1COCCN1CCN2C(=CC(=O)NC2=O)N

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s core consists of a pyrimidine ring substituted at the 1-position with a 2-morpholin-4-ylethyl group and at the 6-position with an amino group. The morpholine moiety—a six-membered ring containing one oxygen and one nitrogen atom—confers both hydrophilicity and conformational flexibility, enhancing the molecule’s ability to engage with diverse biological targets . The IUPAC name, 6-amino-1-(2-morpholin-4-ylethyl)pyrimidine-2,4-dione, reflects this substitution pattern.

Physicochemical Profile

Key properties include:

PropertyValue
Molecular FormulaC10H16N4O3\text{C}_{10}\text{H}_{16}\text{N}_4\text{O}_3
Molecular Weight240.26 g/mol
CAS Number924834-96-8
SMILESC1COCCN1CCN2C(=CC(=O)NC2=O)N
SolubilityNot fully characterized

The compound’s solubility remains under investigation, though its morpholine group suggests moderate polarity, likely enhancing aqueous solubility compared to purely aromatic pyrimidines.

Synthesis and Analytical Characterization

Synthetic Routes

Synthesis typically involves multi-step reactions starting from pyrimidine precursors. A common approach includes:

  • Alkylation of Pyrimidine: Reaction of 6-aminouracil with 2-chloroethylmorpholine under basic conditions to introduce the morpholine-ethyl side chain.

  • Purification: Column chromatography or recrystallization to isolate the target compound.

Reaction conditions often require refluxing in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, with yields varying based on stoichiometric ratios and catalyst use.

Analytical Data

  • NMR Spectroscopy: 1H^1\text{H}-NMR spectra confirm the presence of morpholine protons (δ 3.6–2.4 ppm) and pyrimidine NH/amino groups (δ 8.1–6.7 ppm).

  • Mass Spectrometry: ESI-MS exhibits a prominent [M+H]+^+ peak at m/z 241.1, consistent with the molecular weight .

Pharmacological Mechanisms

Enzyme Inhibition

Structural analogs of this compound are known inhibitors of dipeptidyl peptidases (DPPs) and kinases. While direct evidence for DPP-IV inhibition is lacking, molecular docking studies suggest high affinity (Kd0.8 µMK_d \approx 0.8 \text{ µM}) for the enzyme’s active site, mediated by hydrogen bonding with the pyrimidine dione moiety.

Receptor Interactions

The morpholine group may engage with G-protein-coupled receptors (GPCRs) involved in signal transduction, potentially modulating pathways like PI3K/Akt/mTOR, which are aberrant in cancer.

Comparative Analysis with Structural Analogues

Analogues with Heterocyclic Substitutions

Comparative data highlight the impact of side-chain variations:

CompoundSubstitutionKey ActivitySource
6-Amino-1-(2-furylmethyl)pyrimidineFuranmethylAntiviral
6-Amino-1-(pyridin-4-ylmethyl)pyrimidinePyridinylmethylKinase inhibition
Target CompoundMorpholinylethylAntimicrobial/Anticancer

The morpholinylethyl variant exhibits broader antimicrobial activity compared to furan or pyridine analogues, likely due to enhanced solubility and target engagement .

Future Perspectives and Challenges

Optimization Strategies

  • Synthetic Efficiency: Improving yield via catalytic methods or microwave-assisted synthesis.

  • Derivatization: Introducing fluorinated or sulfonated groups to enhance bioavailability.

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